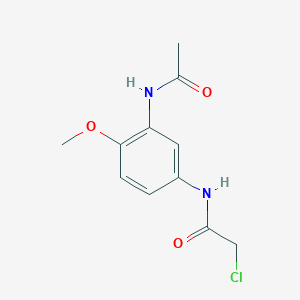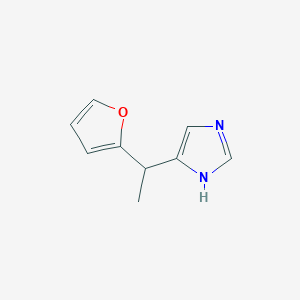
4-(1-(Furan-2-yl)ethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Furan-2-yl)ethyl)-1H-imidazole is a heterocyclic compound that features both a furan ring and an imidazole ring These structures are known for their significant roles in various chemical and biological processes The furan ring is a five-membered aromatic ring containing one oxygen atom, while the imidazole ring is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring . The imidazole ring can then be introduced through a condensation reaction with appropriate amines and aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or gold nanoparticles can be used to facilitate the cyclization and condensation reactions . The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(Furan-2-yl)ethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines under hydrogenation conditions.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and other reduced forms.
Substitution: Various substituted furans and imidazoles.
Applications De Recherche Scientifique
4-(1-(Furan-2-yl)ethyl)-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1-(Furan-2-yl)ethyl)-1H-imidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Imidazole Derivatives: Compounds like histidine and benzimidazole share the imidazole ring structure.
Uniqueness
4-(1-(Furan-2-yl)ethyl)-1H-imidazole is unique due to the combination of both furan and imidazole rings, which imparts distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
5-[1-(furan-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C9H10N2O/c1-7(8-5-10-6-11-8)9-3-2-4-12-9/h2-7H,1H3,(H,10,11) |
Clé InChI |
DRZWFFLJVPKGKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

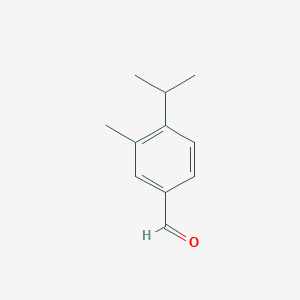
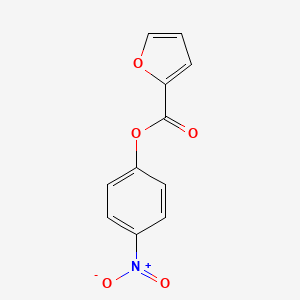
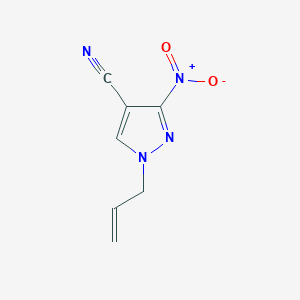
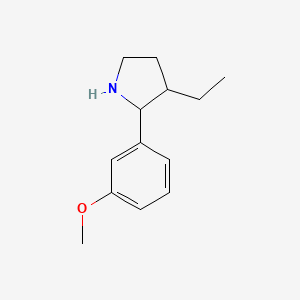
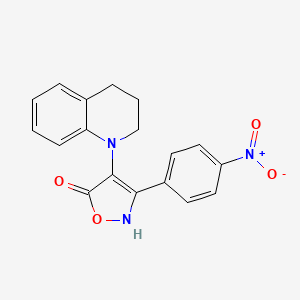
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
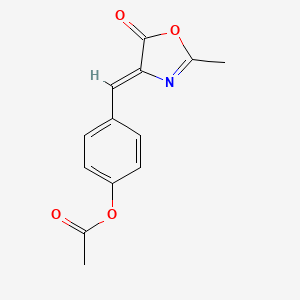
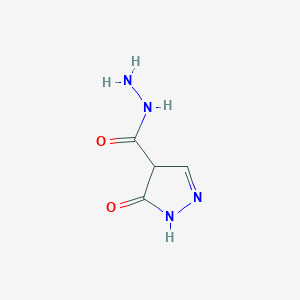
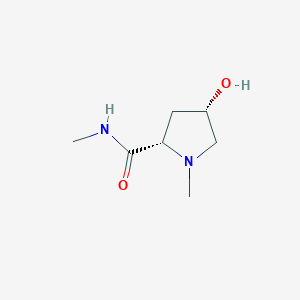
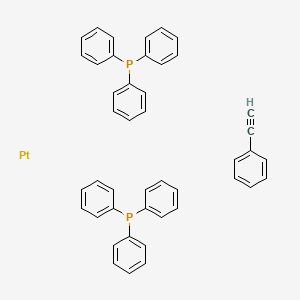
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
